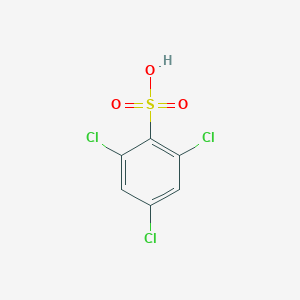

2,4,6-Trichlorobenzenesulfonic acid

説明

特性

CAS番号 |

104778-51-0 |

|---|---|

分子式 |

C16H24NO3- |

分子量 |

261.5 g/mol |

IUPAC名 |

2,4,6-trichlorobenzenesulfonic acid |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H,10,11,12) |

InChIキー |

SJDXJURIQGALGO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl |

正規SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl |

同義語 |

2,4,6-TCBS 2,4,6-trichlorobenzenesulfonate |

製品の起源 |

United States |

科学的研究の応用

Applications Overview

| Field | Application |

|---|---|

| Agriculture | Herbicide for weed control in crops; precursor for other herbicides. |

| Pharmaceuticals | Intermediate in drug synthesis; used in anti-inflammatory and antifungal medications. |

| Chemical Industry | Chemical intermediate for dyes, pigments, plastics, and solvents. |

Agricultural Applications

2,4,6-Trichlorobenzenesulfonic acid is primarily utilized as a herbicide. Its effectiveness stems from its ability to inhibit amino acid synthesis in plants, which is crucial for their growth and development. This compound is particularly effective against broadleaf weeds and is often used in the formulation of other herbicides such as dicamba and 2,4-D.

Case Study: Herbicidal Efficacy

Research has shown that this compound significantly reduces weed populations in wheat and soybean fields. A field trial conducted over two growing seasons demonstrated a 70% reduction in weed biomass when applied at recommended rates compared to untreated controls .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various therapeutic agents. It plays a critical role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.

Case Study: Drug Synthesis

A study highlighted the use of this compound in synthesizing ibuprofen through a multi-step reaction process. The compound acts as a precursor for introducing functional groups necessary for the biological activity of the drug. The overall yield of ibuprofen from this synthetic route was reported to be over 85% .

Chemical Industry Applications

In chemical manufacturing, this compound is employed as a versatile chemical intermediate. It is utilized in the production of dyes and pigments due to its ability to react with various substrates to form complex structures.

Application Examples:

- Dyes and Pigments : The compound is used to synthesize azo dyes that are widely applied in textiles.

- Plastics : It serves as a building block for producing chlorinated polymers that exhibit enhanced thermal stability.

- Solvents : Used in creating solvents like trichlorobenzene which have applications in industrial cleaning processes .

類似化合物との比較

Table 1: Molecular Properties of Selected Benzenesulfonic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2,4,6-Trichlorobenzenesulfonic acid | Not explicitly listed | C₆H₃Cl₃SO₃H | ~281.5 (calculated) | Cl (2,4,6), -SO₃H |

| 2,4,5-Trichlorobenzenesulfonic acid hydrate | 6378-25-2 | C₆H₃Cl₃SO₃H·xH₂O | ~281.5 + H₂O | Cl (2,4,5), -SO₃H |

| 2,4,6-Trinitrobenzenesulfonic acid | 2508-19-2 | C₆H₃N₃O₉S | 317.19 | NO₂ (2,4,6), -SO₃H |

| 2,4,6-Trimethylbenzenesulfonic acid | 3453-83-6 | C₉H₁₂O₃S | 216.26 | CH₃ (2,4,6), -SO₃H |

| 2,4,6-Trifluorobenzenesulfonyl chloride | 220239-64-5 | C₆H₂ClF₃O₂S | 230.59 | F (2,4,6), -SO₂Cl |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | - | C₁₅H₂₃ClO₂S | 302.86 | C₃H₇ (2,4,6), -SO₂Cl |

Key Observations :

- Substituent Effects: Chlorine (Cl) and nitro (NO₂) groups are electron-withdrawing, enhancing the acidity of the sulfonic acid group compared to methyl (CH₃) or isopropyl (C₃H₇) substituents, which are electron-donating .

- Reactivity : Sulfonyl chlorides (e.g., 2,4,6-Trifluorobenzenesulfonyl chloride) are highly reactive intermediates used in nucleophilic substitutions to form sulfonamides or esters, whereas sulfonic acids are stable and often employed as catalysts or surfactants .

Table 2: Functional Uses of Selected Compounds

Research Findings :

- Catalytic Activity: 2,4,6-Trimethylbenzenesulfonic acid (mesitylenesulfonic acid) is noted for its strong acidity and stability in high-temperature reactions, making it superior to traditional catalysts like para-toluenesulfonic acid in certain esterification processes .

Physicochemical Properties

Table 3: Solubility and Stability Trends

Electronic Effects :

- Fluorine substituents in 2,4,6-Trifluorobenzenesulfonyl chloride increase electrophilicity at the sulfur center, enhancing its reactivity toward nucleophiles compared to chloro or methyl analogs .

準備方法

Table 1: Operational Parameters from Patent CN113149870B

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| SO₃ : Substrate molar ratio | 1.05–1.2 | Maximizes conversion |

| Reaction temperature | 20–60°C | Prevents side reactions |

| Residence time per plate | 6–30 seconds | Enhances selectivity |

| Solvent concentration | 10–20% (SO₃), 40–60% (aryl) | Balances reactivity and safety |

This system achieved yields exceeding 90% for 2,4,5-trichlorobenzenesulfonic acid by optimizing mass transfer and thermal regulation. For this compound, similar parameters could be tested, though the steric effects of 1,3,5-trichlorobenzene may necessitate adjustments in residence time or solvent choice.

Solvent Systems and Their Role in Reaction Efficiency

Dichloroethane and dichloromethane are preferred solvents in sulfonation reactions due to their compatibility with SO₃ and ability to dissolve chlorinated aromatic substrates. In comparative examples, dichloroethane outperformed dioxane, yielding 92.6% vs. 80.9% for the 2,4,5-isomer. Polar aprotic solvents may improve solubility for the 2,4,6-isomer, but their stability under reaction conditions requires validation.

Post-Reaction Processing and Purification

Post-sulfonation steps include filtration, washing with aqueous sodium sulfate or sodium chloride (1–5% w/w), and drying. These steps remove residual SO₃ and byproducts, with higher salt concentrations (5%) proving more effective in minimizing product loss . For this compound, analogous purification protocols would likely apply, though crystallization conditions may differ due to varying solubility.

Q & A

Q. Key Parameters :

- Temperature : 180°C for hydrolysis .

- Catalyst : Sodium hydroxide for salification .

- Analytical validation : NMR for structural confirmation, HPLC for purity assessment .

Advanced: How can conflicting data on the stability of trichlorobenzenesulfonic acids under varying storage conditions be resolved?

Discrepancies in stability studies (e.g., degradation under light vs. dark conditions) require systematic validation:

Controlled stability assays : Store samples under varying conditions (e.g., 0–6°C, ambient light/dark) and monitor degradation via HPLC-MS over time .

Computational modeling : Predict hydrolytic or oxidative degradation pathways using software like Advanced Chemistry Development (ACD/Labs) to correlate experimental observations with theoretical data .

Cross-lab validation : Compare results with independent studies on analogous compounds (e.g., 2,4,5-trichlorobenzenesulfonic acid hydrate, which is stable at RT but degrades under prolonged moisture ).

Basic: What spectroscopic and chromatographic techniques are recommended for structural elucidation of trichlorobenzenesulfonic acids?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm sulfonic acid group positioning and chlorine substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for synthetic batches) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to identify molecular ions (e.g., [M-H] for CHClOS, m/z 259.887) .

Advanced: How can researchers optimize sulfonation conditions to minimize byproducts like polychlorinated diphenyl sulfones?

Byproduct formation during sulfonation is influenced by:

Stoichiometric control : Use excess sulfonating agent (e.g., HSO) to drive the reaction to completion, reducing residual chlorobenzene .

Temperature gradients : Gradual heating (e.g., 120°C → 180°C) minimizes side reactions like isomerization or cross-coupling .

Catalyst screening : Test Brønsted vs. Lewis acids (e.g., FeCl) to favor regioselective sulfonation at the 2,4,6-positions .

Case Study : In the synthesis of 4,4′-dichlorodiphenyl sulfone, isomer mixtures (2,4′ and 3,4′) were minimized using iterative recrystallization and selective catalytic conditions .

Basic: What safety protocols are critical when handling trichlorobenzenesulfonic acids in laboratory settings?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods for synthesis and purification steps .

- Storage : Airtight containers in dark, dry conditions (0–6°C) to prevent hydrolysis .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced: What mechanistic insights explain the role of trichlorobenzenesulfonic acid derivatives in chemical synthesis (e.g., dichlorophenol production)?

2,4,5-Trichlorobenzenesulfonic acid serves as a precursor for 2,5-dichlorophenol via hydrobromic acid-mediated desulfonation:

Reaction mechanism : Nucleophilic substitution (S2) at the sulfonic acid group under reflux with constant-boiling HBr (48%) .

Byproduct analysis : Monitor residual sulfonic acid salts (e.g., sodium sulfonate) via ion chromatography .

Yield optimization : Excess HBr (1.5× stoichiometric) increases conversion efficiency to >85% .

Q. Methodological Takeaways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。